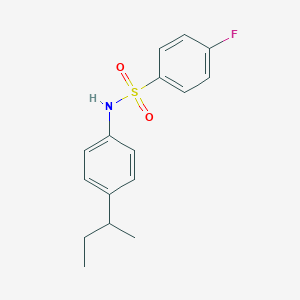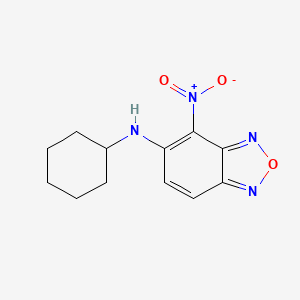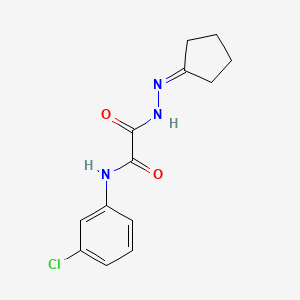
2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromine atom, two phenyl groups, and an acetohydrazide moiety, making it a unique and potentially valuable molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of o-aminophenyldiphenylcarbinol with nitriles to form 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines The bromination of the quinazoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups may enhance binding affinity to these targets, while the acetohydrazide moiety could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-chloro-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide
- 2-(6-fluoro-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide
- 2-(6-methyl-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide
Uniqueness
The presence of the bromine atom in 2-(6-bromo-2,4-diphenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties, potentially enhancing its biological activity and specificity.
Propriétés
IUPAC Name |
2-(6-bromo-2,4-diphenyl-4H-quinazolin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)27(14-20(28)26-24)22(25-19)16-9-5-2-6-10-16/h1-13,21H,14,24H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJIRRQWWRDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-4-oxobutanoic acid](/img/structure/B5249697.png)
![1-(4-methoxyphenyl)-4-[1-(phenylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B5249705.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5249712.png)
![(2-aminoethyl){2-[2-(4-fluorophenoxy)ethoxy]ethyl}amine](/img/structure/B5249719.png)

![tert-butyl [3-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)propyl]carbamate](/img/structure/B5249730.png)

![N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B5249740.png)
![4-[[3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4H-pyrazol-4-yl]diazenyl]benzamide](/img/structure/B5249749.png)

![3-chloro-4-[(4-ethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B5249755.png)
![methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5249761.png)
![ethyl 1-(4-methoxybenzyl)-5-[(4-pyridinylthio)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5249781.png)
